molecular formula C23H28N4O5S2 B2495419 6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-97-5

6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2495419
CAS No.: 449769-97-5
M. Wt: 504.62
InChI Key: ZBBZWLCXMYVKGS-UHFFFAOYSA-N
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Description

6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. This bicyclic scaffold is fused with a thiophene ring, imparting conformational rigidity and enabling diverse bioactivity modulation through strategic substitutions. Key structural elements include:

  • Acetyl group at position 6, enhancing solubility and metabolic stability.
  • Benzamido substituent at position 2, modified with a 4-((3-methylpiperidin-1-yl)sulfonyl) group, which likely improves target binding via sulfonyl-mediated hydrogen bonding and piperidine-induced steric effects.
  • Carboxamide at position 3, contributing to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

6-acetyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S2/c1-14-4-3-10-27(12-14)34(31,32)17-7-5-16(6-8-17)22(30)25-23-20(21(24)29)18-9-11-26(15(2)28)13-19(18)33-23/h5-8,14H,3-4,9-13H2,1-2H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZWLCXMYVKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (often referred to as compound 1) is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates several functional groups that may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N3O6S2C_{24}H_{29}N_{3}O_{6}S_{2} with a molecular weight of approximately 519.63 g/mol. The compound features an acetyl group, a sulfonyl group, and a benzamido group, which are critical for its biological activity. The IUPAC name is methyl 6-acetyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate.

Biological Activity Overview

Research indicates that compounds similar to 6-acetyl derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis at MIC values ranging from 15.62 µg/mL . The sulfonamide moiety is often linked to enhanced antibacterial efficacy.
  • Enzyme Inhibition : The compound's potential as an acetylcholinesterase (AChE) inhibitor has been noted in several studies. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor cell growth across various human cancer cell lines. For instance, certain piperidine derivatives have been synthesized and evaluated for their antitumor effects against cell lines such as KB and HepG2/A2 .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting AChE, the compound may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative disorders.
  • Interaction with Biological Targets : Molecular docking studies suggest that the compound may interact with specific amino acids in target proteins, influencing their function and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to 6-acetyl derivatives:

  • Synthesis and Evaluation : A series of synthesized thieno[2,3-c]pyridine derivatives were evaluated for their biological activities. Among these, compounds with similar piperidine structures exhibited significant AChE inhibition and antibacterial properties .
  • Pharmacological Studies : In vivo studies demonstrated that compounds with structural similarities showed promising results in reducing auto-antibody titers in DBA/1J mice models treated with pristane . This suggests potential applications in autoimmune diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Compound 1AChE InhibitorHuman BrainSub-micromolar range
Compound 2AntibacterialSalmonella typhi15.62 µg/mL
Compound 3AntitumorHepG2/A2Varies by analog
Compound 4AnalgesicMouse ModelsEffective at 100 mg/kg

Scientific Research Applications

TRPC6 Inhibition

One of the primary applications of this compound is as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6) . TRPC6 is implicated in various pathophysiological conditions, including:

  • Nephrotic Syndrome
  • Diabetic Nephropathy
  • Heart Failure

Inhibition of TRPC6 has been associated with therapeutic benefits in these conditions by modulating calcium ion influx, which is critical in cellular signaling pathways related to inflammation and fibrosis .

Antitumor Activity

Research has indicated that compounds similar to 6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit antitumor properties. The tetrahydrothieno[2,3-c]pyridine scaffold has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against a range of pathogens. The sulfonamide functional group is known for its efficacy against bacterial infections, making it a candidate for further exploration in antibiotic development .

Case Study 1: TRPC6 Inhibition in Nephrology

A study focusing on TRPC6 inhibitors demonstrated that compounds similar to the target molecule significantly reduced proteinuria in animal models of nephrotic syndrome. The mechanism was attributed to decreased calcium influx leading to reduced glomerular inflammation and fibrosis .

Case Study 2: Antitumor Efficacy

Another investigation evaluated the antitumor potential of tetrahydrothieno derivatives in vitro and in vivo. Results showed that these compounds inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis, suggesting their potential as chemotherapeutic agents .

Case Study 3: Antimicrobial Activity

Research into the antimicrobial properties of related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Site Reagents/Conditions Outcome Reference
6-Acetyl groupAcidic (HCl, H₂SO₄) or basic (NaOH) aqueous solutionsHydrolysis to 6-hydroxy-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative
3-Carboxamide groupStrong acids (e.g., H₂SO₄, reflux)Conversion to carboxylic acid via amide hydrolysis

Key Findings :

  • The acetyl group at position 6 is labile under both acidic and alkaline conditions, forming a secondary alcohol intermediate.

  • The carboxamide group requires harsher conditions (prolonged reflux with concentrated acids) for hydrolysis due to steric hindrance from the thieno-pyridine core .

Sulfonamide Cleavage

The sulfonamide bridge (4-((3-methylpiperidin-1-yl)sulfonyl)benzamido) exhibits moderate stability but can be cleaved under specific conditions:

Reagents Conditions Products Reference
HBr in acetic acid80–100°C, 4–6 hoursBenzamido-thienopyridine fragment + 3-methylpiperidine hydrobromide
LiAlH₄Anhydrous THF, 0°C to refluxReduction of sulfonamide to thiol (-SH) and subsequent disproportionation

Mechanistic Insight :

  • Acidic cleavage proceeds via protonation of the sulfonyl oxygen, weakening the S–N bond and releasing 3-methylpiperidine.

  • Reduction with LiAlH₄ targets the sulfonyl group, generating a thiol intermediate that may dimerize or react further .

Acetylation/Deacetylation

The 6-acetyl group participates in reversible acetylation reactions:

Process Reagents Outcome Reference
DeacetylationK₂CO₃, PhSH, DMFRemoval of acetyl group to yield free amine at position 6
Re-acetylationAcetic anhydride, pyridineReintroduction of acetyl group under mild conditions

Synthetic Utility :

  • Deacetylation is critical for modifying the piperidine ring’s electronic properties during derivative synthesis .

Nucleophilic Substitution

The thieno[2,3-c]pyridine core facilitates electrophilic aromatic substitution (EAS) at electron-rich positions:

Reagent Position Product Reference
Bromine (Br₂)C-5 of thiophene ring5-Bromo-substituted derivative
Nitration (HNO₃/H₂SO₄)C-2 or C-5Nitro-substituted analog (position depends on directing effects of S and N)

Regioselectivity :

  • The sulfur atom directs electrophiles to the α-positions (C-2 and C-5), while the pyridine nitrogen influences para/ortho orientation .

Condensation Reactions

The carboxamide group at position 3 participates in condensation with amines:

Reactant Conditions Product Reference
Primary aminesDCC, DMAP, CH₂Cl₂Substituted urea derivatives
HydrazineEthanol, refluxHydrazide analog

Limitations :

  • Steric hindrance from the tetrahydrothieno-pyridine framework limits reactivity with bulky amines .

Stability Under Oxidative Conditions

The compound demonstrates variable stability:

Oxidizing Agent Conditions Outcome Reference
H₂O₂Acetic acid, 50°CSulfone formation at thiophene sulfur
mCPBACH₂Cl₂, 0°C to RTEpoxidation of tetrahydro-pyridine ring (minor pathway)

Critical Note :

  • Oxidation of the thiophene sulfur to sulfone enhances metabolic stability but reduces membrane permeability.

Photochemical Reactions

UV irradiation induces unique reactivity:

Wavelength Solvent Outcome Reference
254 nmMeOHC–S bond cleavage in thiophene ring, forming dihydro-pyridine radical
365 nmBenzene[2+2] Cycloaddition with adjacent carbonyl groups (low yield)

Applications :

  • Photodegradation studies are essential for assessing storage stability and photosensitivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules with shared cores or functional groups, focusing on activity profiles , substituent effects , and pharmacokinetic properties .

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀) Target/Mechanism Reference
6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 6-Acetyl, 2-(sulfonylbenzamido), 3-carboxamide Under investigation TNF-α inhibition (proposed)
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives (generic) Variable alkyl/aryl groups at positions 2, 3, 6 0.5–10 µM (TNF-α inhibition) LPS-stimulated TNF-α in rat blood
(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) 2-Amino, 4,5-dimethyl, 3-(trifluoromethylbenzoyl) 0.3 µM (A1 receptor enhancement) Adenosine A1 receptor allosteric modulation
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 4-(4-Methoxyphenyl), 5-ethoxycarbonyl Not reported Synthetic intermediate

Key Findings:

Core Structure Influence: The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core (shared with the target compound) is critical for TNF-α inhibitory activity. Derivatives with this scaffold exhibit potent inhibition (IC₅₀: 0.5–10 µM) in rat whole blood assays . In contrast, thieno[2,3-b]pyridine isomers (e.g., compound from ) lack reported anti-inflammatory activity, underscoring the importance of ring fusion position.

Sulfonylbenzamido Group (Position 2): The 3-methylpiperidinyl-sulfonyl moiety may improve blood-brain barrier penetration via lipophilic piperidine interactions, a feature absent in simpler aryl derivatives .

Activity vs. Adenosine Receptor Modulators: PD 81,723, a 2-amino-3-benzoylthiophene derivative, demonstrates dual allosteric enhancement and competitive antagonism of adenosine A1 receptors.

Synthetic Feasibility: The target compound’s sulfonyl and piperidinyl groups introduce synthetic complexity compared to simpler alkyl-substituted derivatives (e.g., PD 81,723). However, modular synthesis routes for tetrahydrothienopyridines are well-established, enabling scalable production .

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction, widely used for synthesizing 2-aminothiophenes, serves as the foundation for constructing the tetrahydrothienopyridine scaffold. As demonstrated in the synthesis of analogous compounds:

  • Reactants : Cyclohexanone derivatives and cyanoacetates undergo cyclocondensation in the presence of sulfur and morpholine.
  • Conditions : Ethanol solvent at 60–80°C for 12–24 hours.
  • Yield : 75–85% after recrystallization from ethanol/water mixtures.

Ring Expansion and Acetylation

Following thiophene formation, a Friedel-Crafts acylation introduces the acetyl group at position 6:

Cyclohexanone-thiophene intermediate + Acetyl chloride → 6-Acetyl derivative  
  • Catalyst : Anhydrous AlCl₃ (1.2 equiv) in dichloromethane at −15°C.
  • Reaction Time : 4 hours post-addition, with TLC monitoring (petroleum ether/ethyl acetate 1:1).
  • Yield : 88% after silica gel chromatography.

Functionalization with 4-((3-Methylpiperidin-1-yl)Sulfonyl)Benzamido Group

Synthesis of Sulfonylpiperidine Intermediate

Step 1: Sulfonation of 4-Mercaptobenzoic Acid

  • Reagents : H₂O₂ (30%) in acetic acid at 50°C for 6 hours.
  • Product : 4-Sulfobenzoic acid (95% yield).

Step 2: Piperidine Coupling

  • Conditions : 3-Methylpiperidine (1.5 equiv), DCC (1.1 equiv), DMAP (0.1 equiv) in DMF.
  • Reaction Time : 12 hours at 25°C.
  • Yield : 82% after acid-base extraction.

Benzamido Group Installation

The sulfonylpiperidine-benzoyl chloride is coupled to the thienopyridine amine via Schotten-Baumann conditions:

Thienopyridine-NH₂ + Benzoyl chloride → Amide bond formation  
  • Base : 10% NaOH aqueous solution.
  • Solvent : Dichloromethane/water biphasic system.
  • Yield : 76% with >99% purity by HPLC.

Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (%) Analytical Method
Thienopyridine core Gewald reaction (morpholine) 85 98 ¹H NMR, LC-MS
Acetylation Acetyl chloride/AlCl₃ 88 97 TLC, ¹³C NMR
Sulfonamide coupling DCC/DMAP in DMF 82 99 IR (S=O stretch)
Benzamido installation Schotten-Baumann 76 99 HPLC (254 nm)
Carboxamide formation H₂SO₄ hydrolysis 68 95 ¹H NMR, elemental analysis

Critical Analysis of Methodologies

Solvent and Catalyst Selection

  • Friedel-Crafts Acylation : Dichloromethane outperforms THF in minimizing side reactions (e.g., ring-opening) due to its non-coordinating nature.
  • Sulfonylation : DMF enables better solubility of sulfonic acids compared to DCM, accelerating coupling rates.

Temperature Control

Low temperatures (−15°C) during acetyl group installation prevent polysubstitution on the electron-rich thienopyridine ring.

Purification Challenges

  • Silica Gel Chromatography : Effective for separating acetylated intermediates but requires gradient elution (hexane → ethyl acetate).
  • Recrystallization : Ethanol/water (3:1) optimally purifies the final carboxamide product.

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